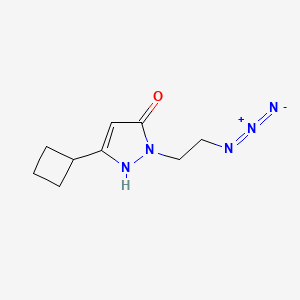![molecular formula C11H12N2O2S B1484079 3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-64-6](/img/structure/B1484079.png)
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For example, 3-Ethynylthiophene can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anti-Inflammatory Agents
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory effects. Compounds similar to the one may act as inhibitors of inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
Antimicrobial Activity
The structural motif of thiophene is known to confer antimicrobial properties. As such, derivatives like “3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” could be explored for their efficacy against various bacterial and fungal strains, contributing to the field of new antimicrobial agent discovery .
Anticancer Research
Thiophene derivatives have shown promise in anticancer research. The compound could be investigated for its potential to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems in oncology .
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a significant role in the development of organic semiconductors. This compound could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), which are pivotal in advancing electronic and photonic technologies .
Corrosion Inhibition
Thiophene derivatives are also used as corrosion inhibitors in industrial applications. The compound in discussion could be part of studies to develop new materials that prevent corrosion in metals, thereby extending their lifespan and reducing maintenance costs .
Anesthetic Applications
Some thiophene derivatives are used as anesthetics, particularly in dental procedures. Research into “3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” could reveal its potential as a local anesthetic or as a compound that enhances the efficacy of existing anesthetic formulations .
Zukünftige Richtungen
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Wirkmechanismus
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Thiophene derivatives have been found to exhibit a range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives have been found to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that thiophene derivatives can induce a variety of molecular and cellular changes.
Eigenschaften
IUPAC Name |
3-ethyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)6-9(12-11(13)15)5-8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECNNQNFHQFRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




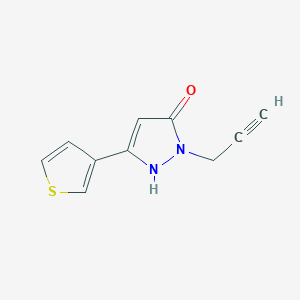


![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1484008.png)
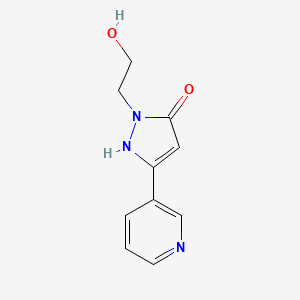

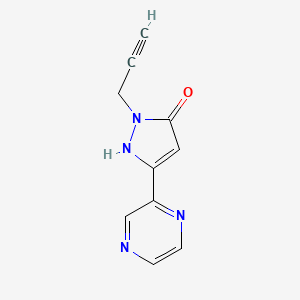
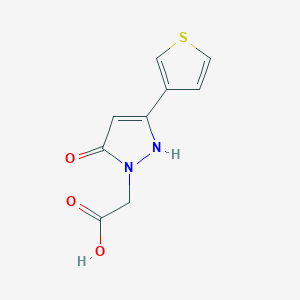
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1484017.png)
